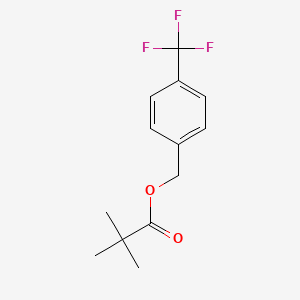

4-(Trifluoromethyl)benzyl pivalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Trifluoromethyl)benzyl pivalate is a useful research compound. Its molecular formula is C13H15F3O2 and its molecular weight is 260.256. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cross-Coupling Reactions

Research by Zhou et al. (2013) demonstrated the use of 4-(trifluoromethyl)benzyl pivalate in stereospecific nickel-catalyzed cross-coupling reactions with arylboroxines. This method allows the synthesis of diarylalkanes and triarylmethanes, offering a broad scope and high yields (Zhou et al., 2013).

Catalytic Systems

Lafrance and Fagnou (2006) developed a palladium-pivalic acid cocatalyst system, using pivalate as a crucial component. This system exhibits significant reactivity in direct arylation processes, particularly in the context of unactivated arenes like benzene (Lafrance & Fagnou, 2006).

Synthesis of Cyclopropanes

Clemenceau et al. (2020) highlighted the importance of pivalate in the synthesis of cyclopropanes from gem-dialkyl groups through double C-H activation. This method is crucial for generating arylcyclopropanes and has been applied in drug synthesis, such as lemborexant (Clemenceau et al., 2020).

Organozinc Pivalates

Chen et al. (2017) discussed the development of solid organozinc pivalates. These compounds exhibit enhanced stability towards air and moisture, making them valuable in carbon-carbon and carbon-heteroatom bond-forming reactions (Chen et al., 2017).

Photolysis of Benzyl Pivalates

Pincock and Wedge (1994) explored the photolysis of benzyl pivalates, revealing critical insights into the homolytic versus heterolytic cleavage mechanisms. This study contributes to understanding the photochemical behavior of benzyl pivalates (Pincock & Wedge, 1994).

Radioiodination in Pivalic Acid

Weichert et al. (1986) presented a method for radioiodinating various acids and esters using isotope exchange in a melt of pivalic acid, achieving high radiochemical yields. This technique is significant for preparing radioiodinated compounds for medical applications (Weichert et al., 1986).

Safety and Hazards

Properties

IUPAC Name |

[4-(trifluoromethyl)phenyl]methyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O2/c1-12(2,3)11(17)18-8-9-4-6-10(7-5-9)13(14,15)16/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLJUQRCUPNCST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2532016.png)

![N-cyclopentyl-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide](/img/structure/B2532022.png)

![5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2532024.png)

![8-(4-Fluorophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2532026.png)

![N-(3-chloro-2-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2532029.png)

![2-{6-Hydroxy-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]hex-1-en-1-yl}-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B2532033.png)